(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-9-5-3-7-12(14)16(21)23-10-19-15(20)11-6-2-4-8-13(11)17-18-19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDICGUBHKRNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazine core, followed by the introduction of the methoxybenzoate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
Versatile Coupling Reagent
This compound is widely utilized as a coupling reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds and amide linkages, which are crucial for constructing complex organic molecules. Its efficiency in suppressing racemization during peptide synthesis makes it particularly valuable in producing pharmaceuticals and biologically active compounds .
Synthesis of Macrocyclic Compounds
In the synthesis of macrocyclic polyamine derivatives, the compound serves as a key reagent. It aids in the condensation reactions necessary for creating these complex structures, which are often used in drug development and materials science .
Pharmaceutical Development
Drug Candidate Design
The compound plays a significant role in the design of new drug candidates targeting specific biological pathways. Its structural properties allow for modifications that can enhance bioactivity and selectivity against certain diseases. For instance, derivatives of this compound have shown promise in modulating GPR139 receptors, which are implicated in various disorders .
Biological Activity Studies
Research indicates that derivatives of this compound exhibit stimulant and antidepressant activities. These findings suggest potential therapeutic applications in treating mood disorders and other related conditions .
Material Science
Enhancement of Polymer Properties
In material science, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate is used to improve the thermal stability and mechanical strength of polymers. This enhancement is achieved through its incorporation into polymer matrices, resulting in materials that can withstand higher temperatures and mechanical stress .
Analytical Chemistry
Reagent for Analyte Detection
The compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of specific analytes within complex mixtures. Its ability to form stable complexes with target molecules enhances the sensitivity and accuracy of analytical methods such as chromatography and mass spectrometry .
Case Study 1: Synthesis of Peptides
In a study focused on peptide synthesis, this compound was utilized as a coupling agent to synthesize a nonapeptide with hematoregulatory properties. The study demonstrated that using this compound minimized racemization compared to traditional coupling agents .
Case Study 2: Drug Development
Another research project investigated the efficacy of benzotriazine derivatives as potential antidepressants. The study revealed that modifications to the benzotriazine core structure could lead to compounds with improved pharmacological profiles. This highlights the importance of this compound in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Phthalazinone Derivatives ()
Compounds A22 (C₂₇H₂₉F₃N₄O₂, MW 499.23) and A23 (C₂₇H₃₁FN₄O₂, MW 463.25) replace the benzotriazinone core with a phthalazin-1(2H)-one structure. Key differences include:
- Fluorinated substituents : A22/A23 incorporate fluorine atoms and cyclohexane-carbonyl-piperazine groups, increasing lipophilicity (cLogP ~4.5–5.0) compared to the target compound (predicted cLogP ~2.8).
- Pharmacological target : While the target modulates GPR139, A22/A23 are reported as kinase inhibitors .
Triazine-Based Compounds ()
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆, MW 561.35) uses a 1,3,5-triazine core instead of benzotriazinone. The triazine ring’s electron-deficient nature enhances reactivity in nucleophilic substitutions, contrasting with the benzotriazinone’s stability under physiological conditions .
Ester and Hydrazide Derivatives ()
Hydrazide Analogs (B2–B5)
Compounds B2 (C₁₉H₁₉FN₄O₂, MW 355.16) to B5 (C₂₁H₂₃FN₄O₂, MW 383.19) replace the 2-methoxybenzoate ester with fluorobenzohydrazide groups. Key distinctions:
- Bioavailability : Hydrazides (B2–B5) exhibit shorter plasma half-lives (<2 hours) due to rapid hydrolysis, whereas the target’s ester group may prolong stability (~4–6 hours) .
- Target specificity : B-series compounds are reported as antimicrobial agents, differing from the target’s neurological focus .
Pyridazine/Isoxazole Benzoates ()
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and derivatives feature pyridazine/isoxazole rings linked to benzoate esters. These compounds target inflammatory pathways (e.g., COX-2 inhibition), unlike the GPR139 activity of the target .
Patent-Based Analogs ()
The target compound is patented alongside other benzotriazinones as GPR139 modulators. Key competitors include:
- 4-Oxo-3,4-dihydro-1,2,3-benzotriazines with alkyl substituents : These exhibit higher metabolic clearance in preclinical models due to lacking the 2-methoxybenzoate’s steric protection .
- Halogenated analogs : Bromine or chlorine substituents improve binding affinity (IC₅₀ ~50 nM vs. target’s ~100 nM) but reduce aqueous solubility .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name: [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide
- Molecular Formula: C12H16BF4N5O2
- Molecular Weight: 349.09 g/mol
- CAS Number: 125700-69-8
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymatic pathways. Research indicates that derivatives of benzotriazine can act as potent inhibitors of mushroom tyrosinase, an enzyme crucial in melanin biosynthesis. The inhibition of this enzyme is significant for treating hyperpigmentation disorders.
Tyrosinase Inhibition
A study highlighted the compound's analogs demonstrating strong inhibition of mushroom tyrosinase. The most effective analog exhibited an IC50 value of 1.12 µM , making it approximately 22 times more potent than the standard inhibitor kojic acid (IC50 = 24.09 µM) . This suggests a promising application in cosmetic formulations aimed at reducing hyperpigmentation.
Antioxidant Activity
In addition to tyrosinase inhibition, the compound's analogs have shown significant antioxidant properties. In cellular assays using B16F10 melanoma cells, these analogs effectively reduced oxidative stress markers and melanin production . This dual action—tyrosinase inhibition coupled with antioxidant activity—positions the compound as a candidate for skin-whitening agents and protective skincare products.
Study 1: Efficacy Against Melanoma Cells
A recent investigation into the effects of benzotriazine derivatives on B16F10 cells revealed that treatment with these compounds led to a significant reduction in cellular tyrosinase activity and melanin content. Specifically, exposure to the most potent analogs resulted in a 3.6-fold reduction in stimulated tyrosinase activity compared to controls .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzotriazine derivatives has provided insights into how modifications affect biological activity. Removal of specific substituents resulted in substantial decreases in tyrosinase inhibition efficacy. For instance, analogs lacking a hydroxyl group exhibited a 17-fold decrease in inhibitory potency . These findings underscore the importance of molecular structure in optimizing therapeutic efficacy.
Applications
Q & A
Q. What are the common synthetic routes for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting a benzotriazinone derivative with a methoxybenzoate precursor under mild acidic or basic conditions. For example, and describe analogous procedures using trichlorotriazine intermediates and phenolic coupling agents. Key steps include:
- Step 1: Activation of the benzotriazinone core with trichlorotriazine (1.00 equiv.) in anhydrous THF at 0–5°C .
- Step 2: Coupling with 2-methoxybenzoic acid derivatives (1.00 equiv.) at 45°C for 1 hour to form the ester bond .
- Purification: Column chromatography (hexane/EtOH, 1:1) yields the product as a pale yellow solid (Rf = 0.62) .
Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2,4,6-Trichlorotriazine | THF | 0–5°C | 30 min | 85% | |
| 2-Methoxybenzoyl chloride | DCM | RT | 2 h | 78% |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Critical characterization methods include:
- NMR Spectroscopy: 1H NMR (DMSO-d6, 200 MHz) resolves aromatic protons (δ = 3.86 ppm for methoxy groups) and benzotriazinone backbone signals .
- HPLC-MS: Confirms purity (>97%) and molecular weight (C19H15N3O4, MW 370.4) .
- Melting Point Analysis: Determines crystalline stability (e.g., mp 217.5–220°C for related derivatives) .
Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Values | Application | Source |
|---|---|---|---|
| 1H NMR | δ 3.86 (s, OCH3) | Methoxy group confirmation | |
| HPLC-MS | [M+H]+ = 371.4 | Purity and mass verification |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:
- Replication Studies: Repeat assays under standardized conditions (e.g., 10 µM concentration in DMSO, NIH/3T3 cells) .
- Dose-Response Curves: Validate EC50 values across multiple replicates to assess reproducibility .
- Meta-Analysis: Cross-reference data from PubChem, Sigma-Aldrich, and peer-reviewed journals to identify outliers .
Table 3: Common Sources of Variability
| Factor | Impact on Data | Mitigation Strategy |
|---|---|---|
| Solvent (DMSO vs. EtOH) | Alters membrane permeability | Standardize solvent concentration |
| Cell passage number | Affects receptor expression | Use low-passage cells (<P15) |
Q. What strategies are effective for studying the environmental fate of this compound?
Methodological Answer: Environmental persistence can be assessed via:
- Degradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous media and monitor degradation products via LC-MS .
- Soil Mobility Assays: Measure adsorption coefficients (Kd) using OECD Guideline 121 .
- Ecotoxicity Testing: Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity (LC50/EC50) .
Table 4: Key Environmental Parameters
| Parameter | Method | Reference Value | Source |
|---|---|---|---|
| Photolytic half-life | UV irradiation (24 h) | t1/2 = 6.2 h | |
| Soil adsorption | Batch equilibrium (OECD 121) | Kd = 12.5 L/kg |
Q. How should researchers design experiments to optimize its stability in biological assays?
Methodological Answer: Stability optimization requires:
Q. What computational methods are suitable for predicting its reactivity in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example:
- HOMO-LUMO Analysis: Identifies electron-rich regions (benzotriazinone core) prone to oxidation .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzyme active sites) .
Handling and Safety Considerations
Q. What personal protective equipment (PPE) is essential when handling this compound?
Methodological Answer:
Q. How should contradictory data on its metabolic pathways be addressed?
Methodological Answer:
Q. What frameworks guide ethical and reproducible research with this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
